molecular formula C10H14O2 B150268 Perilla ketone CAS No. 553-84-4

Perilla ketone

Numéro de catalogue: B150268
Numéro CAS: 553-84-4
Poids moléculaire: 166.22 g/mol
Clé InChI: LVHLZMUFIYAEQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La perillacétone est un composé terpénoïde naturel que l'on trouve dans l'huile essentielle de Perilla frutescens, communément appelée menthe pourpre. Elle se compose d'un cycle furanique avec une chaîne latérale à six carbones contenant un groupe fonctionnel cétone. Cette huile incolore est sensible à l'oxygène et se colore en vieillissant . La perillacétone a été identifiée pour la première fois en 1943 par Sebe comme le principal composant de l'huile essentielle de Perilla frutescens .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La perillacétone a été synthétisée pour la première fois en 1957 par Matsuura à partir du chlorure de 3-furoyle et d'un composé organocadmium similaire au réactif de Gilman obtenu à partir d'un réactif de Grignard d'isoamyle et de chlorure de cadmium . Une autre méthode implique la réaction de Stille, où un composé 3-furyl-organoétain réagit avec le chlorure d'isocaproyle dans un solvant de tétrahydrofurane, ce qui donne de la perillacétone avec un rendement de 74 % .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la perillacétone ne soient pas bien documentées, les voies synthétiques mentionnées ci-dessus peuvent être mises à l'échelle pour les applications industrielles. La réaction de Stille, en particulier, est une méthode polyvalente qui peut être adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La perillacétone subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le cycle furanique peut être époxydé.

    Réduction : Le groupe fonctionnel cétone peut être réduit en alcool.

    Substitution : Le cycle furanique peut subir des réactions de substitution.

Réactifs et conditions courants

    Oxydation : L'époxydation du cycle furanique peut être réalisée en utilisant des peracides ou du peroxyde d'hydrogène.

    Réduction : La réduction du groupe cétone peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Les réactions de substitution sur le cycle furanique peuvent être effectuées en utilisant des électrophiles dans des conditions acides ou basiques.

Principaux produits formés

    Époxydation : Dérivés époxy de la perillacétone.

    Réduction : Dérivés alcooliques de la perillacétone.

    Substitution : Divers dérivés furaniques substitués.

Applications de la recherche scientifique

La perillacétone a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La perillacétone exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Elle peut subir une époxydation ou une hydroxylation sous l'action de l'enzyme CYP4B1, conduisant à la formation de métabolites réactifs . Ces métabolites peuvent interagir avec les composants cellulaires, augmentant la perméabilité microvasculaire pulmonaire et induisant une toxicité . Le mécanisme d'action exact peut varier en fonction du contexte biologique spécifique.

Applications De Recherche Scientifique

Pharmacological Activities

Recent studies have highlighted several significant pharmacological activities of perilla ketone:

  • Antitumor Activity : this compound exhibits promising antitumor effects. In vitro studies have shown that it has activity comparable to paclitaxel against various cancer cell lines, including human gastric adenocarcinoma and non-small cell lung cancer cells. The compound induces apoptosis in transduced T cells at lower concentrations than conventional treatments, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antifungal Activity : Research indicates that this compound can inhibit biofilm formation in fungi such as Candida musae and Fusarium oxysporum. Its antifungal mechanism involves activating transient receptor potential channels, which disrupts fungal surface sensing and reduces adhesion and germination of conidia .
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis. Its ability to modulate inflammatory pathways suggests potential applications in chronic inflammatory diseases .
  • Immunotherapy Support : Notably, this compound has been studied for its role in alleviating toxicity associated with immunotherapy. It may enhance the sensitivity of immune responses while minimizing adverse effects, making it a candidate for supportive therapy in cancer immunotherapy .

Toxicological Considerations

Despite its therapeutic potential, this compound is also recognized for its toxicity in certain contexts:

  • Pulmonary Toxicity : this compound is identified as a potent pulmonary edemagenic agent in laboratory animals and livestock. It can cause severe respiratory distress and interstitial pneumonia, particularly in cattle and sheep. Understanding these toxic effects is crucial for evaluating the safety profile of this compound in clinical applications .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and safety concerns associated with this compound:

StudyFocusFindings
Chen et al. (2022)Antitumor ActivityDemonstrated similar efficacy to paclitaxel against gastric adenocarcinoma cells .
Prole & Taylor (2022)Antifungal PropertiesShowed inhibition of biofilm formation in multiple fungal species .
Wang et al. (2022)Immunotherapy ToxicityHighlighted potential use in reducing toxicity from adoptive T-cell therapies .
Burrows & Tyrl (2022)ToxicologyDiscussed pulmonary toxicity risks associated with this compound .

Future Research Directions

The diverse applications of this compound warrant further investigation:

  • Clinical Trials : More rigorous clinical trials are needed to establish the efficacy and safety of this compound in humans, particularly concerning its use as an adjunct therapy in cancer treatment and immunotherapy.
  • Mechanistic Studies : Detailed mechanistic studies could elucidate how this compound interacts with various cellular pathways, enhancing our understanding of its therapeutic potential.
  • Safety Assessments : Comprehensive toxicological assessments are essential to evaluate the safety of this compound for human use, especially given its known pulmonary toxicity.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

    Isoegomaketone : Un autre composé trouvé dans Perilla frutescens avec une structure chimique et des propriétés similaires.

    Cétone d'egoma : Un composé apparenté avec des voies biosynthétiques similaires.

    Pulégone : Une cétone monoterpénique avec des groupes fonctionnels similaires.

Unicité

La perillacétone est unique en raison de sa combinaison spécifique d'un cycle furanique et d'une chaîne latérale à six carbones avec un groupe fonctionnel cétone. Cette structure confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.

Activité Biologique

Perilla ketone, a bioactive compound derived from the essential oil of Perilla frutescens, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is primarily found in Perilla frutescens, a plant widely used in traditional medicine and culinary practices, especially in East Asia. It is recognized for its potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Pharmacological Activities

Recent studies have highlighted a range of biological activities attributed to this compound:

  • Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
  • Antimicrobial Properties : this compound demonstrates antibacterial and antifungal activities, making it a candidate for developing natural preservatives and therapeutic agents against infections .
  • Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and neuroinflammation, potentially offering benefits in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : this compound influences various signaling pathways, including the NF-kB pathway, which is crucial for regulating inflammation and immune responses. By inhibiting this pathway, this compound can reduce the expression of inflammatory mediators .
  • Oxidative Stress Reduction : The compound enhances antioxidant defenses by increasing the expression of antioxidant enzymes, thereby mitigating oxidative damage in cells .
  • Apoptosis Induction : In cancer cells, this compound triggers apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have documented the effects of this compound in both animal models and clinical settings:

  • Animal Model of IgA Nephropathy :
    • A systematic review indicated that extracts from Perilla frutescens, which contain this compound, significantly reduced proteinuria and PCNA levels in rats with chronic renal disorders. This suggests potential therapeutic applications for kidney diseases characterized by inflammation .
  • Cancer Cell Lines :
    • In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • Inflammatory Disorders :
    • Clinical trials involving patients with rheumatoid arthritis demonstrated that supplementation with perilla extract led to a marked reduction in joint inflammation and pain scores, supporting its use as an adjunct therapy for inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanism of ActionModel/Study TypeOutcome
AntitumorApoptosis inductionCancer cell linesSignificant growth inhibition
Anti-inflammatoryNF-kB pathway inhibitionAnimal modelsReduced cytokine levels
AntimicrobialDirect bacterial/fungal inhibitionIn vitro studiesEffective against pathogens
NeuroprotectiveOxidative stress mitigationNeurodegenerative modelsImproved neuronal survival
Renal protectiveReduction of proteinuriaAnimal model (IgA nephropathy)Statistically significant improvement

Q & A

Basic Research Questions

Q. How is perilla ketone synthesized in laboratory settings, and what are the methodological considerations?

this compound is synthesized via chemical and biosynthetic routes. A common chemical method involves the Stille coupling reaction , which yields ~74% this compound by reacting organotin reagents with furan derivatives under palladium catalysis . Alternatively, early synthetic approaches used organocadmium reagents with 3-furanoyl chloride, though this method has lower scalability due to reagent toxicity . For biosynthetic studies, transcriptome analysis of Perilla frutescens identified double bond reductases (PfDBR) critical for this compound production via the mevalonate pathway. Enzyme assays and heterologous expression in E. coli confirmed PfDBR's role in converting geranyl diphosphate intermediates .

Q. What methodologies are used to distinguish this compound chemotypes in Perilla frutescens?

Perilla chemotypes (PK vs. perillaldehyde-dominant varieties) are discriminated using:

  • FT-NIR spectroscopy coupled with partial least squares regression (PLSR) models to quantify this compound content (R² > 0.95) .
  • GC-MS metabolomics to profile volatile oils, with this compound constituting >40% in PK-type varieties. Key markers include β-caryophyllene and isoegomaketone in green perilla, contrasting with perillaldehyde in purple varieties .
  • Transcriptome sequencing to identify chemotype-specific genes (e.g., PfDBR for PK biosynthesis) .

Q. What experimental models elucidate this compound’s pulmonary toxicity in animals?

this compound induces pulmonary edema in sheep and cattle via CYP4B1-mediated bioactivation , which increases endothelial permeability. Key models include:

  • Sheep inhalation studies : PK exposure (1–2 mg/kg) triggers interstitial pneumonia and respiratory distress within 48 hours .
  • In vitro endothelial assays : PK (10–50 µM) disrupts monolayer integrity by activating reactive oxygen species (ROS) and p38-MAPK pathways .
  • Comparative toxicokinetics : Rodents show resistance due to low CYP4B1 expression, unlike ruminants .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s antitumor activity while addressing cytotoxicity?

Experimental Design Considerations :

  • Cell line selection : Use human gastric adenocarcinoma (MGC-803) and nonsmall cell lung cancer (A549) cells, where PK exhibits IC₅₀ values of 17.82–21.31 µg/mL, comparable to paclitaxel .
  • Synergy assays : Co-treat with P. frutescens extracts (e.g., rosmarinic acid) to test combinatorial effects via Chou-Talalay analysis .
  • Cytotoxicity controls : Include primary T-cells to assess selectivity (e.g., PK induces 84% apoptosis in transduced T-cells at 2.9 mmol/L, sparing nontransduced cells) .

Q. How do contradictions in this compound’s species-specific toxicity inform translational research?

While PK causes fatal pulmonary edema in ruminants, human toxicity remains unconfirmed due to CYP4B1 polymorphism and low enzyme activity in primates . Methodological approaches to resolve this include:

  • In vitro microsomal assays : Compare PK metabolism in human vs. bovine liver microsomes using LC-MS to quantify reactive intermediates .
  • CRISPR/Cas9 models : Generate CYP4B1-expressing human lung organoids to assess PK bioactivation .

Q. What molecular techniques identify genes involved in this compound biosynthesis?

  • Transcriptome mining : RNA-seq of P. frutescens glandular trichomes identified eight double bond reductase (DBR) candidates. PfDBR1 and PfDBR2 showed 70% sequence homology to Mentha piperita DBRs .
  • Heterologous expression : Clone PfDBR into E. coli BL21 for enzyme assays, confirming geranyl diphosphate conversion to this compound precursors .
  • CRISPR knockouts : Silencing PfDBR in perilla calli reduced PK content by >90%, validating gene function .

Q. How does this compound exert antifungal activity, and what assays quantify its efficacy?

PK inhibits fungal biofilm formation (e.g., Fusarium oxysporum) by activating TRP channels , disrupting hyphal adhesion. Key assays:

  • Conidial germination assays : PK (0.5–1.0 mg/mL) reduces germination by 60–80% in C. musae .
  • TRP channel inhibition : Use TRP antagonists (e.g., HC-030031) to reverse PK’s antifungal effects .

Key Research Gaps :

  • Clinical translation : No human trials exist despite promising in vitro antitumor data .
  • Pharmacokinetics : Absence of ADME studies limits therapeutic development .
  • Toxicity thresholds : Safe exposure levels for humans remain undefined .

Propriétés

IUPAC Name

1-(furan-3-yl)-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHLZMUFIYAEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203828
Record name Perilla ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

223.00 to 225.00 °C. @ 760.00 mm Hg
Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

553-84-4
Record name 1-(3-Furyl)-4-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perilla ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perilla ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perilla ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERILLA KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 1.65 g. (0.01 moles) of 1-(3-furanyl)-3-(dimethylamino)-2-propen-1-one and 100 ml. of anhydrous tetrahydrofuran was prepared and cooled to -30° C. and there was added thereto 5.5 ml. of a 1.85 M solution of isopropyllithium in pentane. The reaction mixture was stirred for about one-half hour at -30° C. The reaction product mixture was worked up by adding 5 ml. of water and concentrating the resulting mixture in vacuo. The residue which remained was taken up in methylene dichloride, the solution washed successively with water and saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate concentrated in vacuo. The material which remained was chromatographed on silica gel using methylene dichloride and then 95% methylene dichloride-5% ethyl acetate as eluent. The first product off the column was the desired material, the yield of which was 600 mg. and was identified by NMR spectrum as 1-(3-furanyl)-4-methyl-2 -penten-1-one. The structure of this product was further established by hydrogenation of the 1-(3-furanyl)-4-methyl-2-penten-1-one in ethanol and over 5% palladium on carbon to yield perillaketone, a naturally-occurring furanoterpene originally isolated from Perilla frutescens Brit. by Goto, J. Pharm. Soc. Japan, 57, 77 (1937).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
2-But-2-enyl-4-hydroxy-3-methylcyclopent-2-en-1-one
Perilla ketone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.